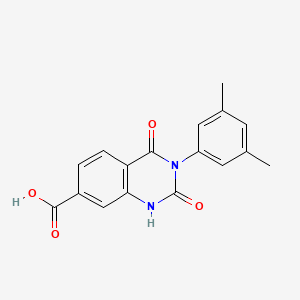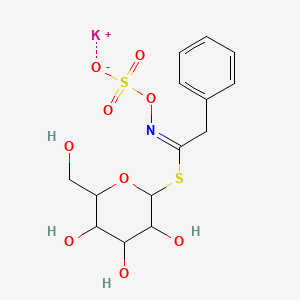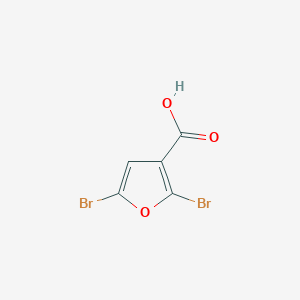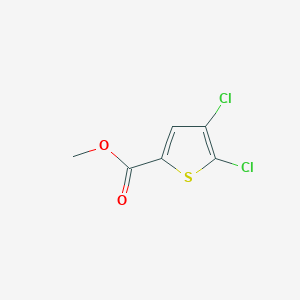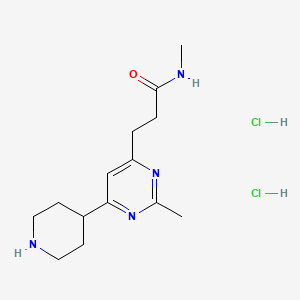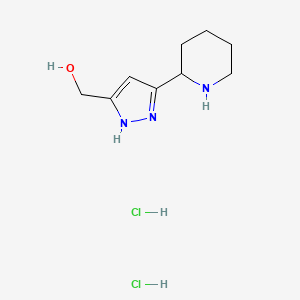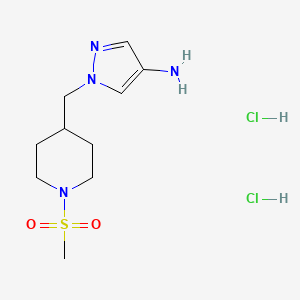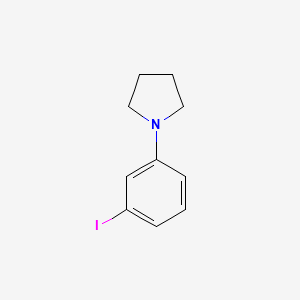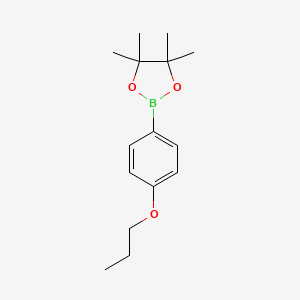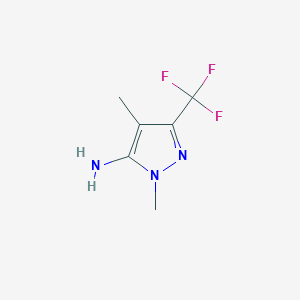
1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its CAS registry number, which is a unique identifier for chemical substances.
Synthesis Analysis
The synthesis of a compound involves a detailed examination of the methods used to create it. This could involve multi-step organic reactions, with each step requiring specific reagents and conditions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.).Scientific Research Applications
3. Preparation of Pyroxasulfone and Fenoxasulfone
- Application Summary : This research focuses on the preparation of pyroxasulfone and fenoxasulfone, which are used as herbicides for controlling annual grasses and some broad-leaved weeds in crops like maize, soy beans, wheat, and others .
- Methods of Application : The process involves a bromination reaction of a benzylic position without light irradiation, followed by thionation reaction, which substitutes the bromine atom . After the protecting group is removed, the revealed thiol or thiolate reacts with a substituted isoxazoline bearing a leaving group at the 3-position .
- Results or Outcomes : The method provides a straightforward route to the preparation of pyroxasulfone and fenoxasulfone . These compounds have excellent herbicidal activity against grass and broadleaf weeds at lower application rates compared with other commercial herbicides .
4. Synthesis of Trifluoromethyl-1,2,4-triazoles
- Application Summary : This research presents a convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . These compounds have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
- Methods of Application : The method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .
- Results or Outcomes : The method provides a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields . It offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
5. Preparation of Pyroxasulfone and Fenoxasulfone
- Application Summary : This research focuses on the preparation of pyroxasulfone and fenoxasulfone, which are used as herbicides for controlling annual grasses and some broad-leaved weeds in crops like maize, soy beans, wheat and other crops .
- Methods of Application : The process involves a bromination reaction of a benzylic position without light irradiation, followed by thionation reaction, which substitutes the bromine atom . After the protecting group is removed, the revealed thiol or thiolate reacts with a substituted isoxazoline bearing a leaving group at the 3-position .
- Results or Outcomes : The method provides a straightforward route to the preparation of pyroxasulfone and fenoxasulfone . These compounds have excellent herbicidal activity against grass and broadleaf weeds at lower application rates compared with other commercial herbicides .
6. Synthesis of Trifluoromethyl-1,2,4-triazoles
- Application Summary : This research presents a convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . These compounds have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
- Methods of Application : The method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .
- Results or Outcomes : The method provides a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields . It offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This could involve a discussion of potential applications for the compound, areas where further research is needed, or new methods for its synthesis.
properties
IUPAC Name |
2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-3-4(6(7,8)9)11-12(2)5(3)10/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLFNOIUGQYYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(F)(F)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)
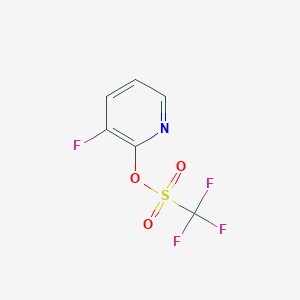
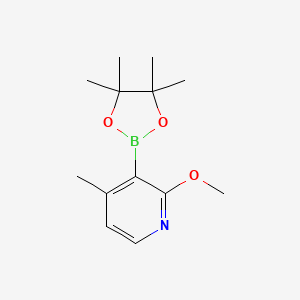
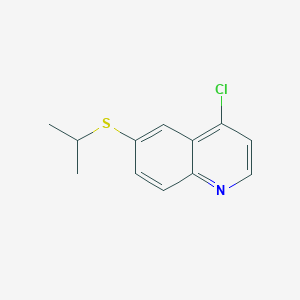
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)
